molecular formula C22H24ClN3 B1404931 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride CAS No. 1421497-63-3

2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride

Cat. No. B1404931
CAS RN: 1421497-63-3
M. Wt: 365.9 g/mol
InChI Key: VVUVOOBUHDLCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride” is a chemical compound with the molecular formula C22H24ClN3 . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of quinoline compounds has been a subject of interest in the field of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride” is characterized by a molecular weight of 365.9 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride” include a molecular weight of 365.9 g/mol . Other properties such as density, melting point, boiling point, and flash point are not provided in the search results .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound’s unique structure allows for the exploration of its interaction with various biological targets. It can be used as a scaffold for developing new therapeutic agents, particularly in targeting neurological disorders due to its potential ability to cross the blood-brain barrier .

Biotechnology

Within biotechnology, the compound could be utilized in the design of biosensors. Its quinoline moiety may interact with specific enzymes or substrates, allowing for the detection of biological markers relevant to diseases or environmental monitoring .

Materials Science

In materials science, the compound’s robust molecular structure could be harnessed to create novel polymers or coatings. These materials could exhibit unique optical or electrical properties, making them suitable for use in advanced electronics or as part of solar cells .

Environmental Science

The compound may find applications in environmental science as a part of analytical methods for pollutant detection. Its chemical properties could allow it to bind with specific contaminants, aiding in their identification and quantification in various ecosystems .

Analytical Chemistry

Analytical chemists might explore the use of this compound in chromatography or spectrometry as a reference standard due to its distinct molecular weight and structure. This could help in the precise measurement of complex mixtures or in the development of new analytical techniques .

Pharmacology

In pharmacology, the compound’s potential biological activity could be investigated for drug development. It might act as an agonist or antagonist to certain receptors, contributing to the understanding of disease mechanisms or the discovery of new drug candidates .

Each of these applications leverages the unique chemical and physical properties of 2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride, demonstrating its versatility and potential in scientific research across various fields. The compound’s molecular formula is

C22H24ClN3 C_{22}H_{24}ClN_{3} C22​H24​ClN3​

and it has a molecular weight of 365.91 . While specific applications in these fields are still under exploration, the compound’s structure suggests a wide range of possibilities for future research and development.

Safety and Hazards

The safety and hazards associated with “2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride” are not explicitly mentioned in the search results .

properties

IUPAC Name

2-methyl-N-[(4-phenylcyclohexylidene)amino]quinolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3.ClH/c1-16-15-22(20-9-5-6-10-21(20)23-16)25-24-19-13-11-18(12-14-19)17-7-3-2-4-8-17;/h2-10,15,18H,11-14H2,1H3,(H,23,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUVOOBUHDLCRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NN=C3CCC(CC3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(2-(4-phenylcyclohexylidene)hydrazinyl)quinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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